(2S)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid
Overview
Description
(2S)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid: is a derivative of aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins. This compound is commonly used in peptide synthesis due to its stability and reactivity. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a methyl ester group, which makes it a valuable intermediate in organic synthesis .
Mechanism of Action
Target of Action
Boc-Asp(OMe)-OH, also known as Boc-L-aspartic acid 4-methyl ester or (S)-2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid, is an aspartic acid derivative .
Mode of Action
Boc-Asp(OMe)-OH is known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage
Biochemical Pathways
Given its role in influencing the secretion of anabolic hormones and preventing exercise-induced muscle damage , it can be inferred that Boc-Asp(OMe)-OH may be involved in pathways related to hormone regulation and muscle metabolism.
Result of Action
Boc-Asp(OMe)-OH is recognized to be beneficial as an ergogenic dietary substance . It is known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage . These effects suggest that Boc-Asp(OMe)-OH has a positive impact on physical performance and recovery.
Biochemical Analysis
Cellular Effects
It is known to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism . More detailed studies are needed to elucidate these effects.
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (2S)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid typically involves the protection of the amino group of L-aspartic acid with a Boc group, followed by esterification of the carboxyl group. One common method involves the reaction of L-aspartic acid with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as potassium bicarbonate. The reaction is carried out in an aqueous solution, and the product is obtained after several hours of stirring .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of automated reactors and controlled reaction conditions to ensure high yield and purity. The reaction conditions, such as temperature, pH, and reaction time, are carefully monitored to achieve consistent results .
Chemical Reactions Analysis
Types of Reactions: (2S)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions, and the methyl ester can be hydrolyzed to yield the free acid.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents used.
Common Reagents and Conditions:
Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Basic Conditions: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used to hydrolyze the methyl ester group.
Major Products Formed:
Deprotected Amino Acid: Removal of the Boc group yields L-aspartic acid 4-methyl ester.
Free Acid: Hydrolysis of the methyl ester group yields Boc-L-aspartic acid.
Scientific Research Applications
Chemistry: (2S)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid is widely used in peptide synthesis as a protected amino acid derivative. It serves as a building block for the synthesis of various peptides and proteins .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also used in the synthesis of peptide-based inhibitors and substrates for biochemical assays .
Medicine: this compound is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs. It is also used in the preparation of prodrugs and drug delivery systems .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds .
Comparison with Similar Compounds
- Boc-L-aspartic acid 4-benzyl ester
- Boc-L-aspartic acid 4-tert-butyl ester
- Boc-L-glutamic acid 4-methyl ester
Comparison: (2S)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid is unique due to its specific protecting groups, which provide stability and reactivity in peptide synthesis. Compared to Boc-L-aspartic acid 4-benzyl ester and Boc-L-aspartic acid 4-tert-butyl ester, the methyl ester group offers different reactivity and solubility properties. Boc-L-glutamic acid 4-methyl ester, on the other hand, has a similar structure but differs in the side chain, which affects its reactivity and applications .
Properties
IUPAC Name |
(2S)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO6/c1-10(2,3)17-9(15)11-6(8(13)14)5-7(12)16-4/h6H,5H2,1-4H3,(H,11,15)(H,13,14)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFPSMPYVXFVVFA-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20450548 | |
Record name | Boc-L-aspartic acid 4-methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20450548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59768-74-0 | |
Record name | Boc-L-aspartic acid 4-methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20450548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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